
N-(3,5-Dinitrothiophen-2-yl)valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dinitrothiophen-2-yl)valine is a chemical compound characterized by the presence of a valine moiety attached to a 3,5-dinitrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dinitrothiophen-2-yl)valine typically involves the nitration of thiophene followed by the coupling of the resulting dinitrothiophene with valine. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the thiophene ring. The coupling reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the dinitrothiophene and valine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dinitrothiophen-2-yl)valine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrothiophene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-(3,5-diaminothiophen-2-yl)valine.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dinitrothiophen-2-yl)valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(3,5-Dinitrothiophen-2-yl)valine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
N-(3,5-Dinitrothiophen-2-yl)valine can be compared with other nitrothiophene derivatives such as:
- N-(3,5-Dinitrothiophen-2-yl)glycine
- N-(3,5-Dinitrothiophen-2-yl)alanine
- N-(3,5-Dinitrothiophen-2-yl)leucine
These compounds share similar structural features but differ in the amino acid moiety attached to the thiophene ring. The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the valine moiety, which can influence its biological and chemical properties.
Eigenschaften
CAS-Nummer |
37791-27-8 |
|---|---|
Molekularformel |
C9H11N3O6S |
Molekulargewicht |
289.27 g/mol |
IUPAC-Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11N3O6S/c1-4(2)7(9(13)14)10-8-5(11(15)16)3-6(19-8)12(17)18/h3-4,7,10H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LMBQXNOXQFXFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


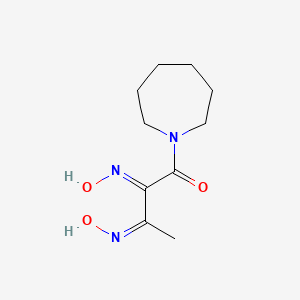
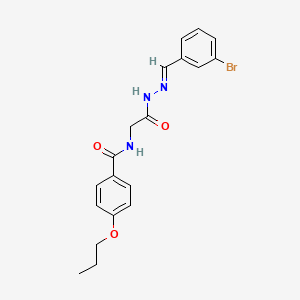
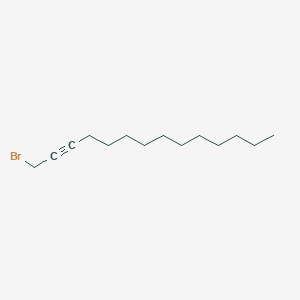
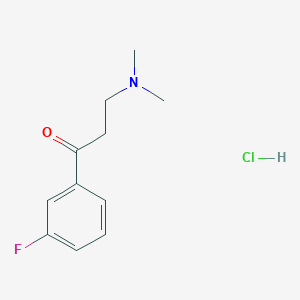
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)

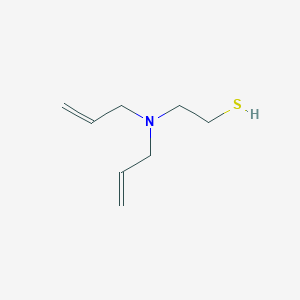


![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
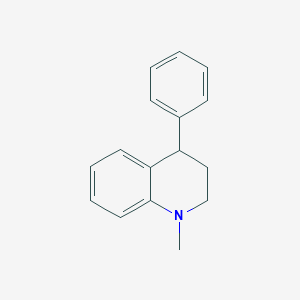
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)

